molecular formula C14H21NO2 B1488792 (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol CAS No. 1456136-73-4

(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol

Cat. No.: B1488792
CAS No.: 1456136-73-4
M. Wt: 235.32 g/mol
InChI Key: JGDNDCWLVQFOOJ-UHFFFAOYSA-N
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Description

(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: : Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol
  • (1-(4-Propoxybenzyl)pyrrolidin-3-yl)methanol
  • (1-(4-Butoxybenzyl)pyrrolidin-3-yl)methanol

Comparison: : Compared to its analogs, (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methoxy, propoxy, and butoxy counterparts.

Properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)9-15-8-7-13(10-15)11-16/h3-6,13,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNDCWLVQFOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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